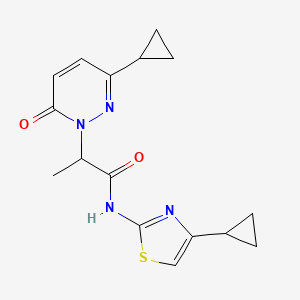
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine, also known as S-Methyl-PPMP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the enzyme, neutral sphingomyelinase 2 (nSMase2), which plays a critical role in the regulation of cellular signaling and apoptosis.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the primary areas of research has been in the treatment of cancer. The inhibition of nSMase2 by 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP involves the inhibition of nSMase2, which is an enzyme that plays a critical role in the regulation of cellular signaling and apoptosis. By inhibiting nSMase2, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP induces apoptosis in cancer cells and reduces inflammation in inflammatory diseases.
Biochemical and Physiological Effects
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells and reducing inflammation in inflammatory diseases, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP has been shown to inhibit the production of ceramide, which is a lipid molecule that plays a critical role in the regulation of cellular signaling and apoptosis. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP in lab experiments is its high affinity for nSMase2, which makes it a potent inhibitor of this enzyme. Additionally, the synthesis method for 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP has been optimized to produce high yields of pure product, making it a reliable and efficient method for obtaining 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP for research purposes. However, one of the limitations of using 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP. One area of research is the development of new cancer therapies based on the inhibition of nSMase2 by 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP. Additionally, research could focus on the potential use of 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP in the treatment of other diseases such as inflammatory diseases and oxidative stress-related diseases. Finally, research could focus on the development of new synthetic methods for 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP that improve its efficiency and reduce its potential toxicity.
Synthesis Methods
The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with 3-methylimidazole to form the intermediate, 1-(2-methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine. This intermediate is then treated with methyl iodide to yield the final product, 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP. The synthesis method has been optimized to produce high yields of pure product, making it a reliable and efficient method for obtaining 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidineP for research purposes.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(3-methylimidazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-4-5-16(23-3)17(10-13)24(21,22)20-8-6-14(7-9-20)15-11-18-12-19(15)2/h4-5,10-12,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUNNTCHXYEXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)



![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2700432.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2700434.png)